2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}-N-propylacetamide
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Overview
Description
2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}-N-propylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique cyclohepta[C]pyridazin ring structure, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}-N-propylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohepta[C]pyridazin core, followed by functionalization to introduce the acetamide group.
Formation of the Cyclohepta[C]pyridazin Core: This step often involves the cyclization of a suitable precursor, such as a substituted cycloheptane, under acidic or basic conditions to form the pyridazin ring.
Introduction of the Acetamide Group: The acetamide group can be introduced through a nucleophilic substitution reaction, where a suitable amine (e.g., propylamine) reacts with an acyl chloride or ester derivative of the cyclohepta[C]pyridazin core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohepta[C]pyridazin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the cyclohepta[C]pyridazin ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions (e.g., in the presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its distinct ring structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be explored to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Preclinical studies may focus on its efficacy and safety profiles.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of 2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetic acid
- Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate
Uniqueness
Compared to similar compounds, 2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}-N-propylacetamide stands out due to its specific functional groups and the presence of the acetamide moiety. These features may confer unique reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-propylacetamide |
InChI |
InChI=1S/C14H21N3O2/c1-2-8-15-13(18)10-17-14(19)9-11-6-4-3-5-7-12(11)16-17/h9H,2-8,10H2,1H3,(H,15,18) |
InChI Key |
JEWTWOFFXRPBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C=C2CCCCCC2=N1 |
Origin of Product |
United States |
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